molecular formula C13H12N2O2S2 B12061879 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile

2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile

Cat. No.: B12061879
M. Wt: 292.4 g/mol
InChI Key: YLPBIZASBRUWIE-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile is an organic compound with a complex structure that includes an amino group, an ethylsulfonyl group, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the amino group, the ethylsulfonyl group, and the phenyl group. The final step involves the addition of the carbonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(methylsulfonyl)-4-phenylthiophene-3-carbonitrile
  • 2-Amino-5-(propylsulfonyl)-4-phenylthiophene-3-carbonitrile
  • 2-Amino-5-(butylsulfonyl)-4-phenylthiophene-3-carbonitrile

Uniqueness

2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile is unique due to the specific combination of functional groups it possesses The ethylsulfonyl group, in particular, may impart distinct chemical and physical properties compared to its methyl, propyl, or butyl analogs

Properties

Molecular Formula

C13H12N2O2S2

Molecular Weight

292.4 g/mol

IUPAC Name

2-amino-5-ethylsulfonyl-4-phenylthiophene-3-carbonitrile

InChI

InChI=1S/C13H12N2O2S2/c1-2-19(16,17)13-11(9-6-4-3-5-7-9)10(8-14)12(15)18-13/h3-7H,2,15H2,1H3

InChI Key

YLPBIZASBRUWIE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2

Origin of Product

United States

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